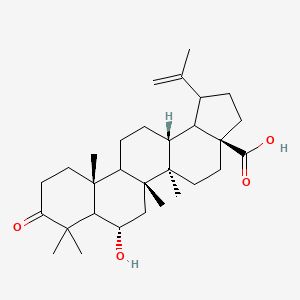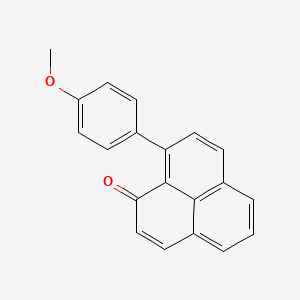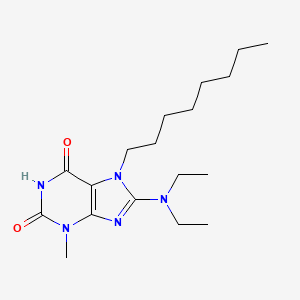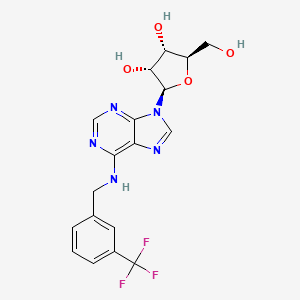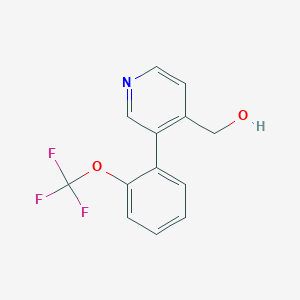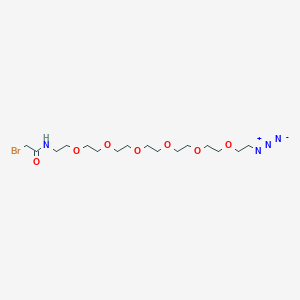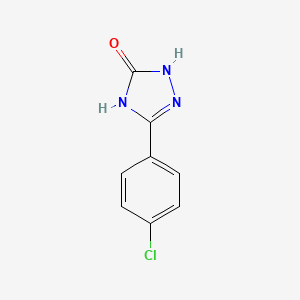
2-Bromo-4-tert-butyl-6-(3,5-di-tert-butylphenyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-tert-butyl-6-(3,5-di-tert-butylphenyl)phenol is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of bromine, tert-butyl groups, and phenolic structures, making it a subject of interest in synthetic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-tert-butyl-6-(3,5-di-tert-butylphenyl)phenol typically involves the bromination of 2,6-di-tert-butylphenol. This reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position . The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent such as benzene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing advanced techniques to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
化学反応の分析
Types of Reactions
2-Bromo-4-tert-butyl-6-(3,5-di-tert-butylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of dehalogenated products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium ferricyanide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
Major products formed from these reactions include various substituted phenols, quinones, and other derivatives that retain the tert-butyl groups and phenolic structure .
科学的研究の応用
2-Bromo-4-tert-butyl-6-(3,5-di-tert-butylphenyl)phenol has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-Bromo-4-tert-butyl-6-(3,5-di-tert-butylphenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and phenolic groups play a crucial role in its binding affinity and reactivity. Pathways involved may include oxidative stress modulation and inhibition of specific enzymatic activities .
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-bromophenol: Similar in structure but lacks the additional phenyl group.
4-Bromo-2,6-di-tert-butylphenol: Another closely related compound with similar reactivity.
Uniqueness
2-Bromo-4-tert-butyl-6-(3,5-di-tert-butylphenyl)phenol stands out due to its additional phenyl group, which enhances its steric and electronic properties, making it more versatile in various chemical reactions and applications .
特性
分子式 |
C24H33BrO |
|---|---|
分子量 |
417.4 g/mol |
IUPAC名 |
2-bromo-4-tert-butyl-6-(3,5-ditert-butylphenyl)phenol |
InChI |
InChI=1S/C24H33BrO/c1-22(2,3)16-10-15(11-17(12-16)23(4,5)6)19-13-18(24(7,8)9)14-20(25)21(19)26/h10-14,26H,1-9H3 |
InChIキー |
HGAGKXSYMYJMQW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=C(C(=CC(=C2)C(C)(C)C)Br)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


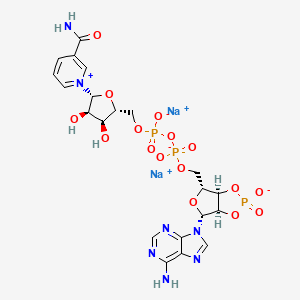
![4-[(E)-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-N,N-dipropylaniline](/img/structure/B14087221.png)
![1-(3-Propoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087228.png)
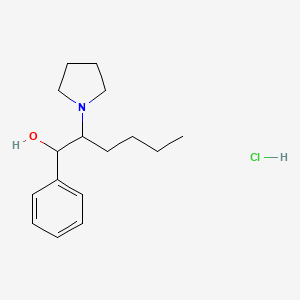
![1-(3,4-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087244.png)

